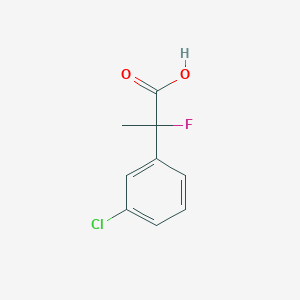
6-chloro-N-propylpyridazine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-N-propylpyridazine-3-carboxamide is a chemical compound with the molecular formula C8H10ClN3O and a molecular weight of 199.64 g/mol . This compound is characterized by the presence of a chloro group at the 6th position, a propyl group at the nitrogen atom, and a carboxamide group at the 3rd position of the pyridazine ring . It is primarily used for research purposes in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-propylpyridazine-3-carboxamide typically involves the reaction of 6-chloropyridazine-3-carboxylic acid with propylamine under specific conditions . The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial-grade reagents and solvents to ensure high yield and purity .
化学反应分析
Types of Reactions
6-Chloro-N-propylpyridazine-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The carboxamide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) complexes.
Oxidation Reactions: The propyl group can be oxidized to form corresponding alcohols or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and bases (e.g., sodium hydroxide, potassium carbonate).
Reduction Reactions: Reducing agents (e.g., LiAlH4, BH3), solvents (e.g., tetrahydrofuran, diethyl ether).
Oxidation Reactions: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., water, acetone).
Major Products Formed
Substitution Reactions: Formation of substituted pyridazine derivatives.
Reduction Reactions: Formation of amine derivatives.
Oxidation Reactions: Formation of alcohol or carboxylic acid derivatives.
科学研究应用
6-Chloro-N-propylpyridazine-3-carboxamide has several scientific research applications, including:
作用机制
The mechanism of action of 6-chloro-N-propylpyridazine-3-carboxamide is not fully understood. it is believed to interact with specific molecular targets and pathways, leading to its observed biological effects . Further research is needed to elucidate the exact mechanisms and identify the key molecular targets involved .
相似化合物的比较
Similar Compounds
6-Chloro-N-propylpyridine-3-carboxamide: Similar in structure but with a pyridine ring instead of a pyridazine ring.
6-Chloro-N-methylpyridazine-3-carboxamide: Similar in structure but with a methyl group instead of a propyl group.
Uniqueness
6-Chloro-N-propylpyridazine-3-carboxamide is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties compared to its analogs . This uniqueness makes it a valuable compound for research and potential therapeutic applications .
属性
分子式 |
C8H10ClN3O |
|---|---|
分子量 |
199.64 g/mol |
IUPAC 名称 |
6-chloro-N-propylpyridazine-3-carboxamide |
InChI |
InChI=1S/C8H10ClN3O/c1-2-5-10-8(13)6-3-4-7(9)12-11-6/h3-4H,2,5H2,1H3,(H,10,13) |
InChI 键 |
KGRAOGQZIDQDTQ-UHFFFAOYSA-N |
规范 SMILES |
CCCNC(=O)C1=NN=C(C=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


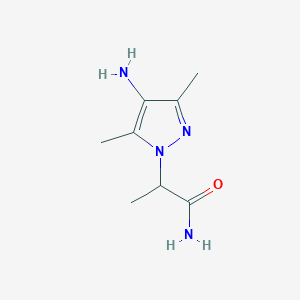
![4-Methyl-6',7'-dihydro-5'H-spiro[cyclobutane-1,4'-thieno[3,2-c]pyridine]](/img/structure/B13065546.png)
![1-[(4-Ethoxyphenyl)sulfonyl]piperazine hydrochloride](/img/structure/B13065551.png)
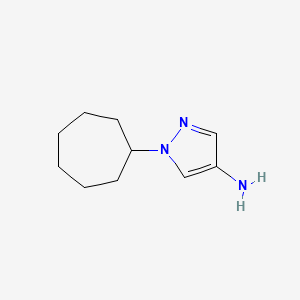
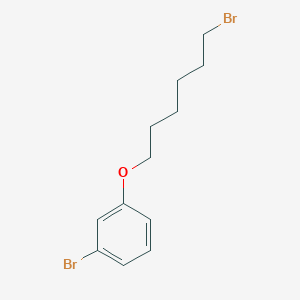
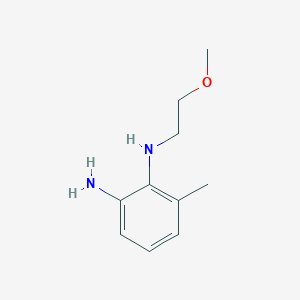

![4-[(2,6-Dimethylcyclohexyl)amino]pentan-1-ol](/img/structure/B13065598.png)
![1-[2-(4-Methyl-1H-pyrazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13065603.png)



![7a-(4-Methylphenyl)-5-oxohexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid](/img/structure/B13065629.png)
